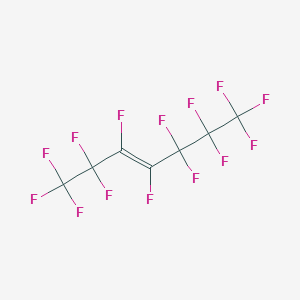

Perfluorohept-3-ene

Description

Perfluorohept-3-ene (C₇F₁₄) is a fluorinated alkene characterized by a seven-carbon chain with a double bond at the third position and complete substitution of hydrogen atoms with fluorine. This structure confers exceptional chemical inertness, thermal stability, and resistance to degradation, making it suitable for applications such as specialty solvents, coatings, and heat-transfer fluids.

Properties

IUPAC Name |

(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWLONMSWUOCA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(C(F)(F)F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895287 | |

| Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100646-05-7, 71039-88-8 | |

| Record name | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohept-3-ene can be synthesized through several methods, including:

Electrochemical Fluorination: This method involves the electrochemical fluorination of heptene in the presence of hydrogen fluoride.

Direct Fluorination: Another approach is the direct fluorination of heptene using elemental fluorine.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride and fluorine .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.

Reducing Agents: Lithium aluminum hydride is a potential reducing agent, though its use is limited.

Nucleophiles: Common nucleophiles include hydroxide ions and amines.

Major Products:

Oxidation Products: Perfluoroheptanoic acid can be formed through oxidation.

Substitution Products: Various substituted perfluoroheptenes can be synthesized depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Perfluorohept-3-ene serves as a crucial building block in the synthesis of more complex fluorinated compounds and polymers. Its utility in chemical applications can be summarized as follows:

- Synthesis of Fluorinated Compounds : It acts as a precursor for creating various perfluorinated derivatives, which are essential in developing new materials with enhanced properties .

- Oxidation Products : Through oxidation reactions, perfluoroheptanoic acid can be formed, which has its own set of industrial and scientific applications .

- Substitution Reactions : The compound can undergo substitution reactions with various nucleophiles, leading to the synthesis of diverse substituted perfluoroheptenes .

Biological Applications

In biological research, this compound is notable for its interactions with biological systems:

- Biocompatibility Studies : Due to its stability and resistance to degradation, it is used to study the effects of fluorinated compounds on biological systems .

- Neurotoxicology Research : Investigations into the neurotoxic effects of perfluoroalkyl compounds (PFCs), including this compound, have highlighted concerns regarding developmental exposure and endocrine disruption . These studies aim to understand the biochemical pathways affected by PFCs, particularly their impact on the thyroid system and calcium homeostasis .

Medical Applications

This compound is being explored for its potential in medical applications:

- Drug Delivery Systems : Its inert nature makes it an attractive candidate for developing advanced drug delivery mechanisms that require stable carriers .

- Medical Imaging : Research is ongoing into the use of this compound in imaging techniques due to its unique properties that may enhance contrast in imaging modalities .

Industrial Applications

The industrial sector utilizes this compound in various high-performance materials:

- Fluoropolymers Production : It is employed in manufacturing fluoropolymers known for their chemical resistance and stability, making them suitable for use in harsh environments .

- Lubricants and Coatings : The compound's water and oil repellency make it ideal for formulating specialized lubricants and protective coatings used in diverse industrial applications .

Case Study 1: Neurotoxic Effects

Research has shown that exposure to perfluoroalkyl substances (PFAS), including this compound, can lead to neurobehavioral changes in developmentally exposed animals. Studies indicate alterations in thyroid function and calcium regulation due to these compounds' persistent nature in biological systems .

Case Study 2: Environmental Persistence

A study focused on the environmental impact of PFAS highlighted the persistence of this compound in soil and water. Researchers are investigating its potential bioaccumulation and long-term ecological effects, which are critical for developing management strategies for PFAS contamination .

Mechanism of Action

The mechanism of action of perfluorohept-3-ene primarily involves its interaction with other molecules through its double bond and fluorine atoms. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, making it effective in applications requiring chemical resistance and durability .

Comparison with Similar Compounds

Structural and Functional Group Differences

Perfluorohept-3-ene belongs to a broader class of perfluorinated compounds, which vary in chain length, functional groups, and saturation. Key comparisons include:

Tetradecafluorohexane (Perfluorohexane, CAS 355-42-0)

- Structure : A fully saturated perfluoroalkane (C₆F₁₄).

- Molecular Weight : 338.04 .

- Applications : Used as a coolant (e.g., FC-72) and solvent due to low surface tension and high volatility.

- Safety : Low acute toxicity; standard first-aid measures for inhalation or skin contact apply .

- Comparison : Shorter chain length (C6 vs. C7) likely results in lower boiling point and reduced environmental persistence compared to this compound.

Group 3 Perfluoroether Non-Polymers (Unsaturated)

- Structure : Perfluoroethers with unsaturated bonds, as described in . These compounds may share reactivity profiles with this compound due to double bonds.

- Market Presence: Produced in significant volumes within the European Economic Area (EEA) for use in mixtures and articles .

- Comparison : The presence of ether linkages in Group 3 substances may enhance solubility in polar solvents, whereas this compound’s alkene group could enable polymerization or functionalization.

Perfluoro-(2-Methylhept-3-ene-5-one) (CAS CB1310779)

- Structure : Branched perfluoroketone (C₈F₁₄O) with a methyl group and ketone functionality.

- Molecular Weight : 378.06 .

- Hazards : Classified as an irritant (Xi), indicating higher reactivity than fully saturated PFAS.

Perfluoro(3-oxapentane-1-sulphonic acid)

- Structure : Contains a sulfonic acid group (-SO₃H) and ether linkage.

- Applications : Likely used in surfactants or corrosion-resistant coatings.

- Safety : Requires stringent personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC) and eye protection, due to corrosive properties .

- Comparison: The sulfonic acid group enhances acidity and water solubility, contrasting with this compound’s non-ionic nature.

Physicochemical and Environmental Properties

| Compound | Molecular Formula | Molecular Weight | Functional Group | Boiling Point (Estimated) | Environmental Persistence |

|---|---|---|---|---|---|

| This compound | C₇F₁₄ | ~350 | Alkene | High | High (PFAS typical) |

| Tetradecafluorohexane | C₆F₁₄ | 338.04 | Alkane | Moderate | Moderate |

| Perfluoro-(2-Methyl...) | C₈F₁₄O | 378.06 | Ketone | High | High |

| Perfluoro(3-oxa...) | C₅F₁₀SO₃H | N/A | Sulfonic Acid | Very High | Very High |

- Chain Length Impact : Longer perfluoroalkyl chains (e.g., C7 in this compound) generally exhibit higher thermal stability and persistence in the environment compared to shorter chains like C6 .

Biological Activity

Perfluorohept-3-ene (PFH-3-ene) is a perfluorinated compound characterized by its unique chemical structure, which includes a double bond between the third and fourth carbon atoms in a seven-carbon chain. This compound has garnered attention due to its potential applications in various fields, including materials science and environmental remediation. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula: C7F14

- Molecular Weight: 338.06 g/mol

- CAS Number: 10926147

- Structure: Contains a double bond and fully fluorinated carbon chain.

Toxicological Profile

Research indicates that perfluorinated compounds (PFCs), including PFH-3-ene, exhibit unique toxicological profiles. Studies have shown that exposure to PFCs can lead to various health effects, including endocrine disruption, liver toxicity, and developmental issues. For instance:

- Endocrine Disruption: PFCs have been linked to alterations in hormone levels, potentially affecting reproductive health and metabolic processes.

- Liver Toxicity: Animal studies have demonstrated that certain PFCs can accumulate in the liver, leading to hepatotoxicity at high concentrations .

Environmental Impact

PFH-3-ene, like other PFCs, is resistant to environmental degradation, raising concerns about its persistence in ecosystems. Research has shown that these compounds can bioaccumulate in wildlife and may pose risks to food chains.

Biodegradation Studies

Recent studies have explored the biodegradation of PFH-3-ene and related compounds. For example:

- Microbial Degradation: Certain microbial strains have shown the ability to degrade perfluorinated compounds under specific conditions. A study highlighted that engineered bacteria could metabolize fluorotelomer alcohols into shorter-chain perfluoroalkyl acids (PFAAs) over time .

- Mechanochemical Decomposition: Innovative methods such as mechanochemical treatment have been investigated for degrading PFCs effectively while synthesizing valuable byproducts .

Case Study 1: Biodegradation in Landfill Environments

A study conducted on landfill microbial cultures demonstrated that several fluorotelomer alcohols could be biologically degraded to trifluoroacetic acid (TFA) within 32 days. This indicates potential pathways for the degradation of perfluoroalkyl substances (PFAS) under anaerobic conditions .

Case Study 2: UV Treatment Methods

Research has evaluated various UV treatment methods for degrading PFCs, including PFH-3-ene. One approach demonstrated a defluorination rate exceeding 90% after six hours of UV exposure with appropriate catalysts, showcasing a promising method for mitigating environmental contamination .

Data Table: Summary of Biological Activities and Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.